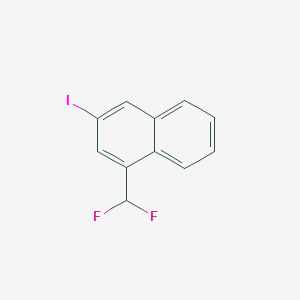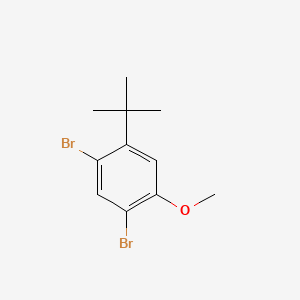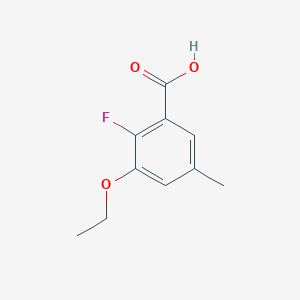
3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline is a chemical compound that belongs to the class of imidazole derivatives. It is characterized by the presence of a fluorine atom at the third position and an isopropyl group attached to the imidazole ring at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic aromatic substitution reactions, where a suitable fluorinating agent is used to replace a leaving group on the aromatic ring.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions, where an isopropyl halide reacts with the imidazole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(2-isopropyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluorine atom and isopropyl group can enhance binding affinity and selectivity . The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroaniline: An organofluorine compound with a similar fluorine substitution pattern but lacking the imidazole ring.
2-Isopropylimidazole: A compound with a similar isopropyl substitution on the imidazole ring but without the fluorine atom.
Uniqueness
This compound is unique due to the combination of the fluorine atom, isopropyl group, and imidazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H14FN3 |
|---|---|
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
3-fluoro-4-(2-propan-2-ylimidazol-1-yl)aniline |
InChI |
InChI=1S/C12H14FN3/c1-8(2)12-15-5-6-16(12)11-4-3-9(14)7-10(11)13/h3-8H,14H2,1-2H3 |
InChI-Schlüssel |
DXUMPCMSNBFROV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CN1C2=C(C=C(C=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)




![1-Tert-butoxycarbonylspiro[azetidine-3,2'-indane]-2-carboxylic acid](/img/structure/B14770048.png)

![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)



![Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
